molecular formula C8H7Cl2NO2 B13009469 4,5-Dichloro-2-methoxybenzamide

4,5-Dichloro-2-methoxybenzamide

Cat. No.: B13009469
M. Wt: 220.05 g/mol
InChI Key: XBSPFXCWWPVRAX-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methoxybenzamide is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methoxybenzamide typically involves the chlorination of 2-methoxybenzamide. One common method includes the reaction of 2-methoxybenzamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

4,5-Dichloro-2-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it may interfere with the activity of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

  • 4,5-Dichloro-2-nitrobenzamide
  • 4,5-Dichloro-2-aminobenzamide
  • 4,5-Dichloro-2-hydroxybenzamide

Comparison: 4,5-Dichloro-2-methoxybenzamide is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. Compared to its nitro, amino, and hydroxy analogs, the methoxy derivative may exhibit different reactivity and biological activity. For instance, the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

4,5-dichloro-2-methoxybenzamide

InChI

InChI=1S/C8H7Cl2NO2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H2,11,12)

InChI Key

XBSPFXCWWPVRAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N)Cl)Cl

Origin of Product

United States

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